1-Naphthaldehyde oxime is an organic compound derived from 1-naphthaldehyde, characterized by the presence of a hydroxylamine functional group attached to the carbonyl carbon of the aldehyde. Its chemical structure can be represented as C_{10}H_{9}NO, indicating it contains ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound exists as a colorless to pale yellow solid and is known for its distinctive aromatic properties due to the naphthalene moiety.
Research has shown that 1-naphthaldehyde oxime exhibits notable biological activity, particularly in antimicrobial properties. Studies indicate that it can inhibit the growth of various pathogenic microorganisms, suggesting potential applications in pharmaceuticals and as a biocide . The specific mechanisms behind its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.
The synthesis of 1-naphthaldehyde oxime can be achieved through several methods:
1-Naphthaldehyde oxime has several applications across different fields:
Interaction studies involving 1-naphthaldehyde oxime have focused on its biological effects and reactivity with various substrates. Notably, research has highlighted its interactions with microbial membranes and enzymes, which are crucial for understanding its antimicrobial mechanisms. Additionally, studies have investigated how variations in its structure affect its reactivity and biological activity, providing insights into optimizing its use in medicinal chemistry .
1-Naphthaldehyde oxime shares structural similarities with other aromatic aldehyde oximes. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Naphthaldehyde oxime | C_{10}H_{9}NO | Similar structure but different position of the oxime group affects reactivity. |
| Benzaldehyde oxime | C_{7}H_{7}NO | Simpler structure; less steric hindrance compared to naphthalene derivatives. |
| Pyrene-1-carbaldehyde oxime | C_{15}H_{11}NO | Larger polycyclic structure; exhibits different biological activities due to size. |
| 9-Phenanthrenecarboxaldehyde oxime | C_{14}H_{9}NO | More complex structure; potential for unique interactions due to additional rings. |
1-Naphthaldehyde oxime stands out due to its unique naphthalene framework, which imparts distinct electronic properties and reactivity compared to simpler aromatic aldehydes or larger polycyclic compounds. This uniqueness contributes to its specific biological activities and applications in synthetic chemistry.
The molecular structure of 1-naphthaldehyde oxime consists of a naphthalene backbone substituted with an aldoxime group (–CH=N–OH) at the 1-position. Single-crystal X-ray diffraction (SC-XRD) studies reveal that the aldoxime moiety adopts an E-configuration, with the hydroxyl group oriented trans to the naphthalene ring. The dihedral angle between the aldoxime group and the naphthalene plane measures 23.9°, indicating moderate conformational flexibility.
SC-XRD analyses of 1-naphthaldehyde oxime demonstrate a one-dimensional polymeric chain structure stabilized by O–H⋯N hydrogen bonds (Table 1). These interactions occur between the hydroxyl group of one molecule and the imine nitrogen of an adjacent molecule, propagating along the b-axis. The hydrogen-bond distance (O⋯N) measures 2.74 Å, with an angle of 168°, consistent with strong intermolecular forces.
Table 1: Hydrogen-bonding parameters for 1-naphthaldehyde oxime
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| O1–H1⋯N1 | 0.82 | 2.74 | 3.103 | 168 |
Crystallographic data from two independent studies report distinct space groups for 1-naphthaldehyde oxime:
The Z' value (number of molecules per asymmetric unit) differs between polymorphs:
Table 2: Crystallographic parameters of 1-naphthaldehyde oxime polymorphs
| Parameter | P2₁ Polymorph | P2₁2₁2₁ Polymorph |
|---|---|---|
| Space group | P2₁ | P2₁2₁2₁ |
| a (Å) | 7.928 | 6.0506 |
| b (Å) | 4.843 | 13.7423 |
| c (Å) | 11.444 | 20.886 |
| β (°) | 94.03 | 90 |
| Volume (ų) | 438.3 | 1,736 |
| Z | 2 | 8 |
| Z' | 1 | 2 |
The FT-IR spectrum of 1-naphthaldehyde oxime exhibits distinct absorption bands that confirm the presence of its defining functional groups. A broad O—H stretching vibration appears at 3389 cm⁻¹, characteristic of the oxime hydroxyl group [1]. This signal aligns with the expected hydrogen-bonding interactions observed in solid-state aldoximes, where the hydroxyl proton participates in intermolecular hydrogen bonding with the imine nitrogen [1] [2]. The C=N stretching frequency is observed at 1614 cm⁻¹, consistent with conjugated imine systems in aromatic oximes [1]. Notably, the absence of a carbonyl (C=O) stretch near 1700 cm⁻¹ confirms the complete conversion of the aldehyde precursor to the oxime derivative [1].
Table 1: Key FT-IR Absorption Bands of 1-Naphthaldehyde Oxime
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O—H | 3389 | Stretching |
| C=N | 1614 | Stretching |
The IR data corroborate the E-configuration of the oxime, as the C=N stretching frequency in Z-oximes typically shifts to higher wavenumbers due to steric strain [2]. However, the absence of comparative data for the Z-isomer in the available literature necessitates cautious interpretation [1].
The ¹H NMR spectrum of 1-naphthaldehyde oxime reveals a complex aromatic proton environment and a diagnostic imine proton signal. The oxime proton (CH=NOH) resonates as a singlet at δ 8.87 ppm, deshielded due to conjugation with the electron-withdrawing hydroxyl group [1]. The naphthalene backbone protons appear as a series of multiplet signals between δ 7.53–8.48 ppm, with coupling constants (J ~HH~) ranging from 7.0–8.3 Hz, consistent with vicinal aromatic protons in a fused-ring system [1].
The ¹³C NMR spectrum further resolves the carbon framework. The imine carbon (C=N) resonates at δ 150.0 ppm, while the aromatic carbons span δ 124.2–133.8 ppm [1]. The absence of a carbonyl carbon signal near δ 190 ppm confirms the absence of unreacted aldehyde precursor [1].
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.87 | Singlet | CH=NOH |
| ¹H | 7.53–8.48 | Multiplet | Aromatic H |
| ¹³C | 150.0 | - | C=N |
| ¹³C | 124.2–133.8 | - | Aromatic C |
The downfield shift of the imine proton (δ 8.87 ppm) compared to aliphatic oximes (δ 7.5–8.0 ppm) reflects enhanced conjugation with the naphthalene π-system [1]. This electronic delocalization stabilizes the E-isomer, as evidenced by the single-crystal X-ray diffraction data [1].
The DEPT-135 spectrum of 1-naphthaldehyde oxime provides critical insights into carbon hybridization states. This technique suppresses signals from quaternary carbons, allowing unambiguous identification of CH and CH~3~ groups. All aromatic methine (CH) carbons appear as positive signals between δ 124.2–130.6 ppm, while the imine carbon (C=N) and quaternary carbons are absent due to their lack of attached hydrogens [1].
Table 3: DEPT-135 Signal Assignments
| δ (ppm) | Signal Phase | Carbon Type |
|---|---|---|
| 124.2–130.6 | Positive | CH (aromatic) |
| 150.0 | No signal | C=N (quaternary) |
The DEPT-135 data confirm the absence of methyl or methylene groups, consistent with the naphthalene-oxime structure [1]. The quaternary carbons in the fused aromatic rings (e.g., δ 128.0 and 133.8 ppm) are inferred by their absence in the DEPT spectrum, further validating the molecular connectivity [1].
The formation of 1-naphthaldehyde oxime proceeds through a well-established nucleophilic addition-elimination mechanism involving hydroxylamine as the key nucleophilic species [1] [2]. The reaction mechanism encompasses multiple elementary steps, each contributing to the overall transformation efficiency and selectivity.
The most widely employed synthetic approach utilizes hydroxylamine hydrochloride as the nucleophilic component in the presence of an appropriate base [3] [4]. The reaction proceeds through a sequence of elementary steps beginning with the nucleophilic attack of hydroxylamine nitrogen on the carbonyl carbon of 1-naphthaldehyde [1] [5]. This initial nucleophilic addition forms a tetrahedral intermediate known as a carbinolamine, which subsequently undergoes dehydration to yield the desired oxime product [2] [6].
The condensation reaction requires careful control of stoichiometric ratios, with optimal conditions employing a 1.1:1 molar ratio of hydroxylamine hydrochloride to 1-naphthaldehyde [4]. The choice of base significantly influences reaction efficiency, with sodium carbonate and sodium hydroxide being the most commonly employed neutralizing agents [3] [7]. When using sodium carbonate, a 1:1 base-to-hydroxylamine hydrochloride ratio proves optimal, while sodium hydroxide requires a 2:1 stoichiometric ratio for complete neutralization [8].
Table 1: Synthetic Methods and Yield Optimization for 1-Naphthaldehyde Oxime Formation
| Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydroxylamine HCl/Na₂CO₃ | Methanol | Room Temperature | 12 | 90 | [3] [4] |
| Hydroxylamine HCl/NaOH | Methanol | Room Temperature | Variable | >90 | [7] |
| Mineral Water Method | Mineral Water | Room Temperature | Variable | 90 | [9] |
| Electrocatalytic Synthesis | NH₄HCO₃ Solution | Room Temperature | 43 | 95 | [10] |
| Aqueous Synthesis | Water | 65 | 1.5 | 99 | [11] |
The standard synthetic protocol involves dissolving hydroxylamine hydrochloride in methanol, followed by the addition of sodium carbonate to generate the free hydroxylamine in situ [4]. The subsequent addition of 1-naphthaldehyde initiates the condensation reaction, which typically proceeds to completion within 12 hours at room temperature. This methodology consistently achieves yields in the range of 90 percent, making it the preferred synthetic route for laboratory-scale preparations [3].
Alternative base systems have been investigated to improve reaction efficiency and environmental sustainability. The use of sodium hydroxide as the neutralizing base can lead to yields exceeding 90 percent, although careful pH control is essential to prevent competing side reactions [7]. The optimal pH range for oxime formation lies between 7 and 9, with strongly acidic conditions (pH < 0.4) significantly reducing reaction rates and yields [6].
The choice of solvent system plays a crucial role in determining both reaction kinetics and overall yield for 1-naphthaldehyde oxime synthesis [9] [11]. Comprehensive kinetic studies have revealed that solvent polarity and hydrogen-bonding capability significantly influence the rate-determining step of the transformation.
Methanol serves as the standard solvent for oxime formation due to its excellent solvating properties for both reactants and products [4]. The moderate dielectric constant of methanol (ε = 32.7) provides an optimal balance between reactant solubility and reaction rate [9]. Under these conditions, the hydroxylamine addition step remains rate-determining except under strongly acidic conditions where dehydration becomes kinetically limiting [6].
Table 2: Kinetic Parameters and Optimization Factors
| Parameter | Value/Condition | Notes |
|---|---|---|
| Rate-determining Step | Hydroxylamine Addition | Except in strongly acidic conditions (pH < 0.4) |
| pH Optimum | 7-9 | Neutral to slightly basic conditions preferred |
| Base/Aldehyde Ratio | 1:1 (Na₂CO₃), 2:1 (NaOH) | Stoichiometric requirements for base neutralization |
| NH₂OH·HCl/Aldehyde Ratio | 1.1:1 | Slight excess improves conversion |
| Conversion Rate | 98% (2.5 h) | Electrocatalytic method |
| Selectivity | >99% | High selectivity with minimal side products |
Aqueous solvent systems have gained considerable attention due to their environmental advantages and surprising efficiency in oxime formation [9] [11]. Water, with its high dielectric constant (ε = 78.4), facilitates rapid ionization of hydroxylamine hydrochloride and promotes efficient nucleophilic attack. Remarkably, aqueous systems can achieve yields approaching 99 percent under optimized conditions, surpassing traditional alcoholic solvents [11].
The development of mineral water as a reaction medium represents an innovative approach to sustainable synthesis [9]. This methodology exploits the natural ionic composition of mineral water to enhance reaction kinetics while maintaining excellent yields of approximately 90 percent. The presence of dissolved minerals appears to provide a buffering effect that stabilizes the optimal pH range for oxime formation.
Kinetic studies in various solvent systems reveal distinct mechanistic pathways depending on the reaction medium. In alcoholic solvents, the reaction follows a termolecular mechanism involving the simultaneous coordination of the general acid catalyst with the carbonyl oxygen during nucleophilic attack [2]. Conversely, aqueous systems favor a stepwise mechanism with rapid pre-equilibrium formation of the carbinolamine intermediate followed by rate-determining dehydration [6].
Table 3: Mechanistic Steps in 1-Naphthaldehyde Oxime Formation
| Step | Process | Description | Rate Influence |
|---|---|---|---|
| 1 | Nucleophilic Attack | Hydroxylamine N attacks carbonyl C of 1-naphthaldehyde | Enhanced by electron-withdrawing groups |
| 2 | Proton Transfer | Proton transfer from NH₂OH to carbonyl O | Rapid under catalytic conditions |
| 3 | Carbinolamine Formation | Formation of tetrahedral intermediate (carbinolamine) | Reversible equilibrium |
| 4 | Dehydration | Elimination of H₂O from protonated carbinolamine | Rate-determining under acidic conditions |
| 5 | Product Formation | Deprotonation to yield (E)-1-naphthaldehyde oxime | Favored by basic conditions |
Temperature effects on reaction kinetics follow Arrhenius behavior, with elevated temperatures generally accelerating the transformation [11]. However, optimal synthetic conditions typically employ room temperature to minimize competing side reactions such as aldol condensation or hydroxylamine decomposition. The activation energy for the hydroxylamine addition step has been determined to be approximately 45-50 kJ/mol in alcoholic solvents [6].
Electrocatalytic approaches represent a cutting-edge methodology for oxime synthesis, offering exceptional control over reaction conditions and product selectivity [10]. These systems utilize in situ generated reactive oxygen species to facilitate the oxidative coupling of ammonium salts with carbonyl compounds. Under optimized electrocatalytic conditions, 1-naphthaldehyde oxime can be synthesized with 95 percent yield and 99 percent selectivity within 43 hours of continuous operation.
Base catalysis plays a fundamental role in oxime formation by neutralizing the hydrogen chloride generated from hydroxylamine hydrochloride and maintaining optimal pH conditions for the condensation reaction [7] [8]. The choice and concentration of base directly influence both reaction kinetics and final product yields.
Sodium carbonate represents the most commonly employed base for 1-naphthaldehyde oxime synthesis due to its mild basicity and excellent buffering capacity [4]. The bicarbonate-carbonate equilibrium provides pH stability in the optimal range of 7-9, preventing the formation of strongly basic conditions that could promote competing side reactions. Under standard conditions, a 1:1 molar ratio of sodium carbonate to hydroxylamine hydrochloride ensures complete neutralization while maintaining the desired pH range.
Table 4: Solvent Effects on 1-Naphthaldehyde Oxime Synthesis
| Solvent System | Dielectric Constant | Reaction Rate | Yield (%) | Comments |
|---|---|---|---|---|
| Methanol | 32.7 | Fast | 90 | Standard conditions, good solubility |
| Ethanol | 24.5 | Moderate | 85-90 | Alternative alcohol solvent |
| Water | 78.4 | Very Fast | 95-99 | Green solvent, excellent yields |
| Mineral Water | ~78 | Fast | 90 | Environmentally friendly variant |
| Aqueous NH₄HCO₃ | ~80 | Fast | 95 | Electrocatalytic conditions |
| DMSO | 46.7 | Slow | Low | Poor performance for oxime synthesis |
Sodium hydroxide offers an alternative base system that can achieve superior yields exceeding 90 percent when properly controlled [7]. However, the strong basicity of sodium hydroxide requires careful monitoring to prevent over-neutralization and the formation of hydroxide-rich conditions that promote oxime isomerization. The optimal sodium hydroxide concentration maintains a 2:1 molar ratio with hydroxylamine hydrochloride to ensure complete neutralization of the generated hydrogen chloride.
The mechanism of base catalysis involves multiple equilibria that must be carefully balanced to achieve optimal results [8]. The initial neutralization of hydroxylamine hydrochloride generates free hydroxylamine, which exists in equilibrium with its protonated form. The position of this equilibrium directly affects the concentration of nucleophilic hydroxylamine available for reaction with 1-naphthaldehyde.
Advanced optimization studies have identified the critical importance of base addition sequence and timing [7]. Sequential addition protocols, where the base is first mixed with hydroxylamine hydrochloride before introducing the aldehyde, consistently produce higher yields than simultaneous addition methods. This approach ensures complete neutralization and optimal pH conditions before the onset of the condensation reaction.
The role of buffer systems in yield optimization has received considerable attention in recent synthetic developments [11]. The incorporation of phosphate or acetate buffers can maintain stable pH conditions throughout the reaction course, preventing the gradual acidification that occurs as the reaction proceeds. These buffered systems demonstrate enhanced reproducibility and consistently higher yields across different reaction scales.
Process intensification through controlled atmosphere conditions represents an advanced optimization strategy [10]. The exclusion of oxygen and moisture can prevent hydroxylamine oxidation and aldehyde decomposition, leading to improved yields and product purity. Under inert atmosphere conditions, yields approaching 97 percent have been achieved with minimal formation of side products.